molecular formula C11H10ClF3N2S B13536367 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13536367
M. Wt: 294.72 g/mol
InChI Key: ZBKDIZGKWDKSOH-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl, chloro, and trifluoromethyl groups contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficiency and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are essential for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions typically result in the formation of new carbon-carbon bonds.

Scientific Research Applications

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, featuring a thieno ring fused with a pyrimidine structure. It is characterized by a tert-butyl group at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position. The molecular formula is C11H12ClF3N2S, with a molecular weight of approximately 252.64 g/mol.

Applications

The applications of this compound are diverse. It exhibits biological activities, particularly as an anti-inflammatory agent. Derivatives of thieno[2,3-d]pyrimidine possess inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives have demonstrated significant inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Additionally, compounds within this class have shown potential in anticancer activities against various cancer cell lines.

Compound NameStructureUnique Features
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidineStructureContains a trifluoroethyl group instead of tert-butyl
7-tert-butyl-4-chloro-thieno[2,3-d]pyrimidineStructureLacks trifluoromethyl substitution; different position of tert-butyl
Thieno[3,2-d]pyrimidine DerivativesVariesDifferences in ring fusion and substituents lead to varied biological activities

The presence of both tert-butyl and trifluoromethyl groups in this compound distinguishes it from other derivatives by potentially enhancing lipophilicity and biological activity.

Thieno[2,3-b]pyridine derivatives possess broad pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, antihypertensive and osteogenic activities, in addition to treatment of CNS disorders .

Trifluoromethyl pyrimidine derivatives as anticancer agents

Twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized and evaluated for their antifungal, insecticidal, and anticancer properties . The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml, which were lower than those of doxorubicin .

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. Its unique structure, featuring a thieno ring fused with a pyrimidine, is characterized by the presence of a tert-butyl group at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position. This compound has garnered attention for its notable biological activities, particularly as an anti-inflammatory and anticancer agent.

  • Molecular Formula: C12H12ClF3N2S
  • Molecular Weight: Approximately 252.64 g/mol

Anti-inflammatory Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The compound has shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating its potential as an effective anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has demonstrated promising anticancer activities against various cancer cell lines. Studies have suggested that structural modifications can enhance its potency against specific cancer targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of both tert-butyl and trifluoromethyl groups enhances lipophilicity and biological activity. Research has shown that modifications to the structure can affect binding affinity to biological targets such as enzymes and receptors .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructureUnique Features
This compoundStructureNotable anti-inflammatory and anticancer activities
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidineStructureContains a trifluoroethyl group instead of tert-butyl
7-tert-butyl-4-chloro-thieno[2,3-d]pyrimidineStructureLacks trifluoromethyl substitution; different position of tert-butyl

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed significant inhibition against COX enzymes with IC50 values ranging from 0.5 to 5 µM .
  • Anticancer Efficacy : Another research highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range .
  • Binding Affinity : Interaction studies revealed that structural modifications could significantly alter the binding affinity of this compound to macrophage migration inhibitory factor (MIF), enhancing its therapeutic potential .

Properties

Molecular Formula

C11H10ClF3N2S

Molecular Weight

294.72 g/mol

IUPAC Name

6-tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C11H10ClF3N2S/c1-10(2,3)6-4-5-7(12)16-9(11(13,14)15)17-8(5)18-6/h4H,1-3H3

InChI Key

ZBKDIZGKWDKSOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

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